1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone chemical properties
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a halogenated aromatic ketone that serves as a highly functionalized and versatile intermediate in organic synthesis. Its structure, featuring a phenolic hydroxyl group, a ketone, and two distinct halogen atoms on the aromatic ring, offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the bromo, fluoro, and hydroxyl groups modulates the electronic properties and reactivity of the molecule, making it a valuable building block for targeted therapeutic agents.
Physicochemical and Spectroscopic Profile
The physicochemical properties of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone are dictated by its constituent functional groups. The presence of the hydroxyl and carbonyl groups allows for hydrogen bonding, which influences its melting point and solubility. The halogen atoms contribute to the molecule's overall lipophilicity and molecular weight.
Table 1: Core Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₆BrFO₂ | Calculated |
| Molecular Weight | 233.04 g/mol | Calculated[1][2] |
| Appearance | Expected to be a solid, from light yellow to beige-brown crystals | Analogy to similar compounds[3] |
| Melting Point | 87 - 91 °C (for isomer 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) | [2] |
| Boiling Point | ~290 °C (Predicted for isomer) | [2] |
| Density | ~1.7 g/cm³ (Predicted for isomer) | [2] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Low solubility in water. | Inferred from structure |
| InChI Key | GHCKGFMOZIFIDT-UHFFFAOYSA-N (for isomer 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone) | [1] |
Spectroscopic Characteristics
While specific spectra for this exact isomer are not publicly available, a theoretical analysis based on its structure and data from analogous compounds provides a reliable profile.
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¹H NMR: The spectrum would feature a singlet for the acetyl methyl protons (CH₃) around δ 2.6 ppm. The aromatic protons would appear as doublets or multiplets in the δ 6.9-7.5 ppm region, with coupling constants influenced by both the fluorine and adjacent protons. A characteristic downfield singlet for the phenolic hydroxyl proton (OH) would be observed above δ 11.0 ppm, broadened due to hydrogen bonding.[4]
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¹³C NMR: The carbonyl carbon would be observed around δ 200 ppm. The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon atoms directly bonded to fluorine and oxygen showing characteristic shifts and C-F coupling.
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IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol (~3400 cm⁻¹), a sharp C=O stretch for the ketone (~1650 cm⁻¹), and C-Br/C-F stretches in the fingerprint region. The conformation is likely influenced by an intramolecular hydroxy–carbonyl O—H⋯O hydrogen bond.[5]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would involve the loss of the acetyl group.
Synthesis and Reactivity
Plausible Synthetic Pathway: Fries Rearrangement
A common and effective method for synthesizing hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate.[3][6][7] This reaction involves treating the ester with a Lewis acid, typically aluminum chloride, to induce an intramolecular electrophilic acylation.
The proposed synthesis for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone would begin with the acylation of 4-bromo-3-fluorophenol to form 4-bromo-3-fluorophenyl acetate. Subsequent treatment with AlCl₃ would promote the migration of the acetyl group to the ortho position relative to the hydroxyl group, yielding the target product.
Caption: Logical pathway from building block to bioactive compounds.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and derivatization of the title compound. They are based on established procedures for structurally similar molecules.
Protocol 1: Synthesis via Fries Rearrangement
Objective: To synthesize 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone from 4-bromo-3-fluorophenol.
Materials:
-
4-Bromo-3-fluorophenol
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Pyridine (optional, as base for acylation)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Step 1: Acylation of 4-bromo-3-fluorophenol.
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-3-fluorophenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise. If needed, a base like pyridine (1.1 eq) can be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromo-3-fluorophenyl acetate.
-
-
Step 2: Fries Rearrangement.
-
Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The amount of Lewis acid is typically in excess to account for complexation with both the ester and the product.
-
To a flame-dried round-bottom flask equipped with a reflux condenser, add anhydrous AlCl₃ (3.0 eq).
-
Heat the AlCl₃ to ~130 °C.
-
Slowly and carefully add the crude 4-bromo-3-fluorophenyl acetate (1.0 eq) to the molten AlCl₃.
-
Stir the reaction mixture at 130-150 °C for 2-3 hours. [6]Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature, then carefully place it in an ice bath.
-
Self-Validation: The workup is designed to hydrolyze the aluminum-product complex and remove the catalyst. Slowly quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl until the mixture is acidic. This should result in the precipitation of the product.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.
-
Protocol 2: O-Alkylation (Williamson Ether Synthesis)
Objective: To demonstrate the reactivity of the phenolic hydroxyl group by synthesizing a representative ether derivative.
Materials:
-
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
-
An alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in acetone or DMF, add K₂CO₃ (2-3 eq).
-
Causality: K₂CO₃ is a mild base used to deprotonate the phenol, forming the nucleophilic phenoxide in situ. DMF is a polar aprotic solvent that accelerates SN2 reactions.
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Self-Validation: The product's identity can be confirmed by comparing its NMR spectrum to the starting material; the disappearance of the phenolic OH peak and the appearance of new peaks corresponding to the added alkyl group (e.g., an O-CH₃ singlet around δ 3.9 ppm) validates the reaction's success.
-
Purify the residue by column chromatography to yield the desired O-alkylated product.
Safety and Handling
While specific toxicology data for this compound is not available, related halogenated and hydroxylated acetophenones require careful handling.
-
GHS Hazard Classification (Predicted): Based on similar structures like 2-bromo-1-(4-fluorophenyl)ethanone, this compound should be treated as potentially causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1C). [8]* Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Conclusion
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for generating diverse molecular libraries. The protocols and data synthesized in this guide offer a foundational understanding for researchers aiming to leverage this compound's unique properties in the design of novel, high-value molecules for drug discovery and other advanced applications.
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